1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one
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Overview
Description
1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one is a heterocyclic compound that features a diazepine ring fused to an indole moiety
Preparation Methods
The synthesis of 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one typically involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides, which can be further reduced to obtain the corresponding hexahydro derivatives . Another method involves the reduction, chloroacetylation, and intramolecular alkylation of 3-[N-(4-nitrophenyl)amino]-2-[(phenylimino)methyl]indole .
Chemical Reactions Analysis
1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction of the diazepinoindol-4-ium chlorides yields hexahydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include chloroacetyl chloride for chloroacetylation and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions are typically hexahydro derivatives and N-oxides .
Scientific Research Applications
1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepine ring can interact with active sites of enzymes, potentially inhibiting their activity. The indole moiety may also play a role in binding to specific receptors, influencing various biological pathways .
Comparison with Similar Compounds
1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one can be compared to other diazepinoindole derivatives, such as:
- 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides
- 1-aryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole N-oxides
These compounds share similar structural features but differ in their specific substituents and oxidation states. The uniqueness of this compound lies in its specific methyl substitution and the potential for diverse chemical reactivity .
Properties
IUPAC Name |
3-methyl-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-6-7-5-12-13-11(15)8-3-2-4-9(14)10(7)8/h2-6H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSISELDLNMBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=NNC(=O)C3=C2C1=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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